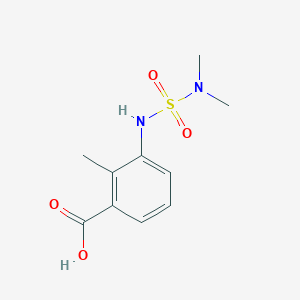![molecular formula C19H19NO4 B14896856 2',2',4-trimethyl-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,5'-[1,3]dioxane]-4',6'-dione](/img/structure/B14896856.png)
2',2',4-trimethyl-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,5'-[1,3]dioxane]-4',6'-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,2’,4-trimethyl-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,5’-[1,3]dioxane]-4’,6’-dione is a complex organic compound with a unique spiro structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’,4-trimethyl-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,5’-[1,3]dioxane]-4’,6’-dione typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with isophthalic acid in the presence of acetone and ethanol under microwave irradiation. This reaction results in the formation of a benzodiazepine intermediate, which can then be further reacted to form the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
化学反应分析
Types of Reactions
2’,2’,4-trimethyl-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,5’-[1,3]dioxane]-4’,6’-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce dihydroquinoline compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
2’,2’,4-trimethyl-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,5’-[1,3]dioxane]-4’,6’-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2’,2’,4-trimethyl-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,5’-[1,3]dioxane]-4’,6’-dione involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine: Shares a similar benzodiazepine core but lacks the spiro structure.
1,3-Dihydro-8-methoxy-1,3,3-trimethyl-6-nitrospiro[2H-indole-2,3’-[1,3]dioxane]: Another spiro compound with different substituents and applications.
Uniqueness
The uniqueness of 2’,2’,4-trimethyl-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,5’-[1,3]dioxane]-4’,6’-dione lies in its fused quinoline and dioxane rings, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
属性
分子式 |
C19H19NO4 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC 名称 |
2',2',4-trimethylspiro[1,3-dihydrobenzo[f]quinoline-2,5'-1,3-dioxane]-4',6'-dione |
InChI |
InChI=1S/C19H19NO4/c1-18(2)23-16(21)19(17(22)24-18)10-14-13-7-5-4-6-12(13)8-9-15(14)20(3)11-19/h4-9H,10-11H2,1-3H3 |
InChI 键 |
GZYQGCVTBBFBPH-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC(=O)C2(CC3=C(C=CC4=CC=CC=C34)N(C2)C)C(=O)O1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Imidazo[2,1-b]thiazol-6-yl)-N-(4h-1,2,4-triazol-3-yl)acetamide](/img/structure/B14896773.png)

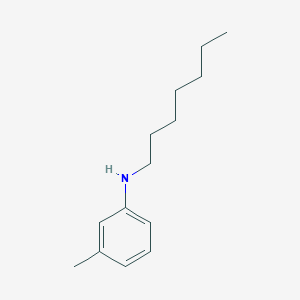
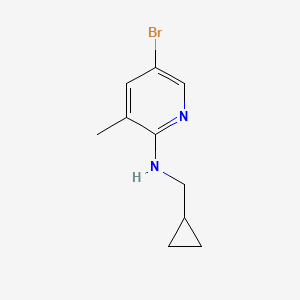
![methyl 2-[4,7-dimethyl-2-oxo-5-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate](/img/structure/B14896789.png)

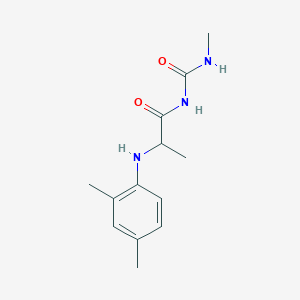

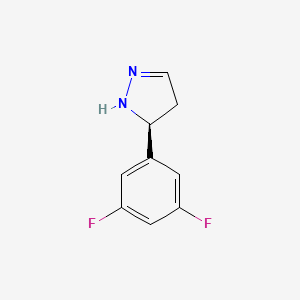
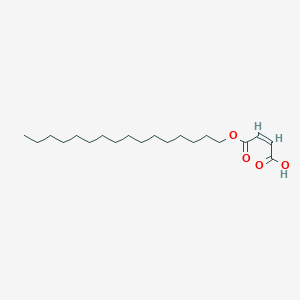
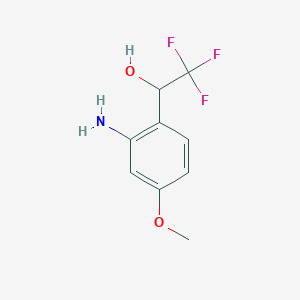
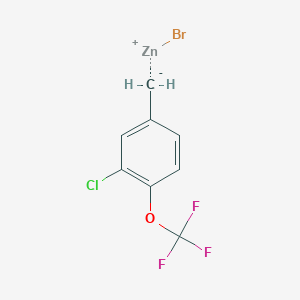
![(2'-(Oct-1-en-2-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14896832.png)
